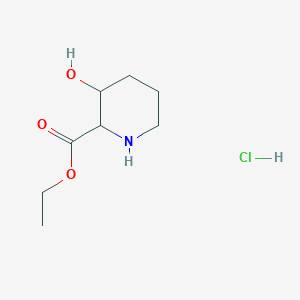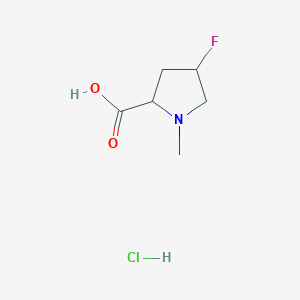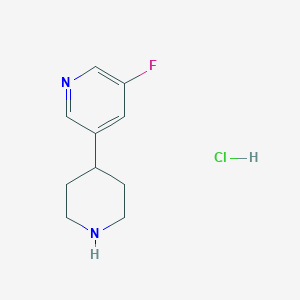
3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride is a fluorinated pyridine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale fluorination and hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
- 2-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Comparison: Compared to similar compounds, 3-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H14ClFN2 |
|---|---|
Peso molecular |
216.68 g/mol |
Nombre IUPAC |
3-fluoro-5-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;/h5-8,12H,1-4H2;1H |
Clave InChI |
GGKUJZJEHXFYJH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC(=CN=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
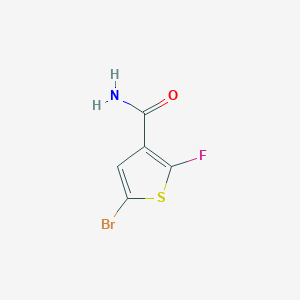
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
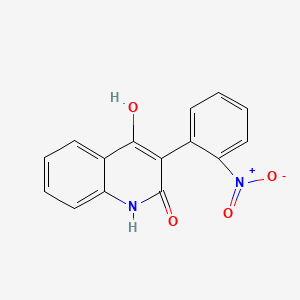
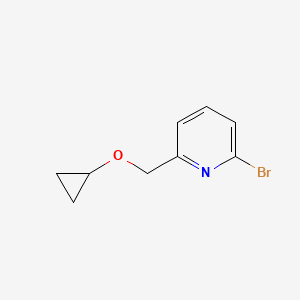

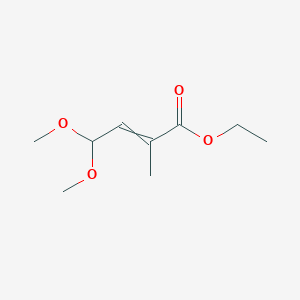

![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
